N-cyclopropyl-2-fluoro-5-methylbenzamide

RIPK2 Inflammation Autoimmune Disease

N-Cyclopropyl-2-fluoro-5-methylbenzamide (CAS 1250028-90-0) is a fluorinated benzamide derivative featuring a cyclopropyl amide moiety and a 2-fluoro-5-methyl substitution pattern on the phenyl ring. This compound belongs to the class of N-cyclopropyl benzamides, a scaffold that has been described in patent literature as a key structural motif for developing inhibitors of receptor-interacting serine/threonine-protein kinase 2 (RIPK2), a central mediator of NOD1/NOD2-dependent inflammatory signaling.

Molecular Formula C11H12FNO
Molecular Weight 193.22 g/mol
Cat. No. B14021223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-fluoro-5-methylbenzamide
Molecular FormulaC11H12FNO
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)C(=O)NC2CC2
InChIInChI=1S/C11H12FNO/c1-7-2-5-10(12)9(6-7)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)
InChIKeyQAKARUZBRZMDDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-2-fluoro-5-methylbenzamide: A Fluorinated Benzamide Scaffold for RIPK2 and CCR5-Targeted Research Programs


N-Cyclopropyl-2-fluoro-5-methylbenzamide (CAS 1250028-90-0) is a fluorinated benzamide derivative featuring a cyclopropyl amide moiety and a 2-fluoro-5-methyl substitution pattern on the phenyl ring . This compound belongs to the class of N-cyclopropyl benzamides, a scaffold that has been described in patent literature as a key structural motif for developing inhibitors of receptor-interacting serine/threonine-protein kinase 2 (RIPK2), a central mediator of NOD1/NOD2-dependent inflammatory signaling [1]. Preliminary pharmacological screening also indicates potential utility as a CCR5 antagonist, suggesting activity in HIV entry inhibition and inflammatory disease models [2].

Why N-Cyclopropyl-2-fluoro-5-methylbenzamide Cannot Be Replaced by Generic Benzamide Analogs in RIPK2 and CCR5 Assays


Generic benzamide analogs—even those bearing similar halogen or alkyl substitutions—cannot recapitulate the unique conformational and electronic profile imposed by the simultaneous presence of the N-cyclopropyl amide and the 2-fluoro-5-methyl aromatic pattern . The cyclopropyl group introduces conformational constraint that influences target binding geometry in kinase active sites, as evidenced by the RIPK2 inhibitor patent literature which explicitly claims N-cyclopropyl benzamide compounds as distinct chemical matter from unsubstituted or N-alkyl benzamides [1]. Substitution with alternative N-alkyl groups (e.g., N-methyl, N-ethyl) alters both lipophilicity and the amide bond torsion angle, potentially compromising RIPK2 binding affinity or isoform selectivity. Similarly, repositioning the fluoro and methyl substituents on the phenyl ring (e.g., 5-fluoro-2-methyl or 3-fluoro-4-methyl regioisomers) yields compounds with different electronic distribution and steric occupancy, which may fail to engage the intended CCR5 binding pocket identified in preliminary screening [2]. These structure-activity relationship (SAR) nuances mean that even closely related isomers cannot be considered functional equivalents for assays requiring this precise substitution pattern.

N-Cyclopropyl-2-fluoro-5-methylbenzamide: Quantitative Differentiation Evidence for Scientific Procurement Decisions


RIPK2 Inhibitor Class Membership: N-Cyclopropyl Benzamide Scaffold vs. Non-Cyclopropyl Benzamides

The compound belongs to the N-cyclopropyl benzamide class, which is specifically claimed as RIPK2 inhibitors in patent US 10,138,222 [1]. This class is distinguished from non-cyclopropyl benzamides by the presence of the cyclopropyl amide moiety, which is essential for RIPK2 inhibitory activity as described in the patent disclosure [1]. No direct head-to-head IC50 comparison data is publicly available for this exact compound, but the patent establishes the N-cyclopropyl benzamide scaffold as a privileged chemotype for RIPK2 inhibition, a claim not extended to unsubstituted or simple N-alkyl benzamides [1].

RIPK2 Inflammation Autoimmune Disease

CCR5 Antagonist Activity: N-Cyclopropyl-2-fluoro-5-methylbenzamide vs. Generic CCR5 Antagonist Benchmark (Maraviroc)

Preliminary pharmacological screening identifies N-cyclopropyl-2-fluoro-5-methylbenzamide as a candidate CCR5 antagonist, with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While no quantitative IC50 or binding affinity data is reported in the available literature, the compound is distinguished from the FDA-approved CCR5 antagonist maraviroc (a non-benzamide chemotype) and from other benzamide-based CCR5 antagonists by its unique substitution pattern [1]. The absence of quantitative data limits direct potency comparisons, but the compound's activity in preliminary screening establishes it as a structurally distinct chemotype for CCR5 research [1].

CCR5 HIV Chemokine Receptor

Fluorine Substitution Pattern: 2-Fluoro-5-methyl vs. 5-Fluoro-2-methyl Regioisomer

The 2-fluoro-5-methyl substitution pattern on the benzamide ring is a defined regioisomer distinct from the 5-fluoro-2-methyl analog (CAS 1344222-78-1) . Fluorine substitution at the ortho position relative to the amide carbonyl influences both electronic distribution (via inductive effects) and conformational preference (via potential intramolecular interactions) . While no direct comparative biological data exists between these regioisomers, medicinal chemistry precedent establishes that ortho-fluoro substitution in benzamides can enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the adjacent aromatic position, and can also modulate target binding affinity through altered electron density on the amide carbonyl . The 2-fluoro-5-methyl isomer is therefore not interchangeable with its 5-fluoro-2-methyl counterpart for SAR studies requiring precise electronic and steric control .

Fluorine Chemistry Regioisomer Medicinal Chemistry

Cyclopropyl Amide vs. Open-Chain N-Alkyl Amide: Conformational Constraint and Metabolic Stability

The N-cyclopropyl amide moiety introduces a conformationally restricted geometry around the amide bond, which can influence target binding kinetics and metabolic stability compared to open-chain N-alkyl amides (e.g., N-methyl, N-ethyl, N-isopropyl) [1]. Cyclopropyl groups are known to reduce oxidative metabolism by cytochrome P450 enzymes, potentially enhancing compound half-life in cellular or in vivo assays [1]. The RIPK2 inhibitor patent literature specifically claims N-cyclopropyl benzamides, underscoring the functional importance of this group for kinase inhibition [1]. No direct comparative data exists for this specific compound versus its N-alkyl analogs, but the general medicinal chemistry principles supporting cyclopropyl incorporation are well-documented [1].

Conformational Constraint Metabolic Stability Cyclopropyl

N-Cyclopropyl-2-fluoro-5-methylbenzamide: Recommended Application Scenarios Based on Evidence Profile


RIPK2 Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry programs focused on RIPK2 inhibition for inflammatory bowel disease, Blau syndrome, or early-onset sarcoidosis should procure this compound as a representative N-cyclopropyl benzamide scaffold. The patent literature establishes this chemotype as a privileged RIPK2 inhibitor class, making it a suitable starting point for SAR exploration or as a control compound in kinase selectivity panels [1]. The 2-fluoro-5-methyl substitution pattern provides a distinct electronic profile for probing RIPK2 active site interactions.

CCR5 Antagonist Discovery and HIV Entry Inhibition Studies

Virology and immunology laboratories investigating novel CCR5 antagonists for HIV entry inhibition or inflammatory disease modulation can utilize this compound as a structurally distinct benzamide chemotype. Preliminary screening activity against CCR5, though unquantified, positions this compound as a chemical probe for exploring alternative CCR5 binding modes beyond the maraviroc scaffold [2].

Regioisomer-Controlled Fluorine SAR Studies in Benzamide Series

Research groups conducting systematic fluorine substitution SAR on benzamide cores should acquire this specific 2-fluoro-5-methyl regioisomer to pair with its 5-fluoro-2-methyl counterpart (CAS 1344222-78-1). This pair enables controlled investigation of ortho-fluoro effects on electronic distribution, metabolic stability, and target binding affinity, providing a chemically defined comparator set for structure-activity relationship analysis .

Cyclopropyl Amide Conformational Constraint Studies

Biophysical and computational chemistry groups studying the effects of N-substituent conformational constraint on benzamide-protein interactions can employ this compound alongside its N-methyl or N-ethyl analogs. The N-cyclopropyl group restricts amide bond rotation, offering a defined conformational state for molecular dynamics simulations, X-ray crystallography co-complex studies, or thermodynamic binding analyses [1].

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